molecular formula C17H28ClNO2 B2997387 1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride CAS No. 1217094-53-5

1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride

Cat. No.: B2997387
CAS No.: 1217094-53-5
M. Wt: 313.87
InChI Key: KBXMBGWSOLBOQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structure The compound 1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride (IUPAC name) is a β-adrenoceptor modulator, commonly referred to as ICI 118,551 hydrochloride . Its molecular formula is C₁₇H₂₇NO₂·HCl, with a molecular weight of 277.20 g/mol (neutral form) . The structure consists of a 7-methyl-2,3-dihydro-1H-inden-4-yl group connected via an ether linkage to a butan-2-ol backbone, substituted with a propan-2-ylamino group at the 3-position. The hydrochloride salt enhances solubility and stability .

Synthesis and Applications Synthesis involves multi-step processes, including HBTU-mediated coupling and Boc deprotection cycles. For example, intermediates like (±)-3-((2-aminoethyl)amino)-1-((7-methyl-2,3-dihydro-1H-inden-4-yl)oxy)butan-2-ol dihydrochloride (compound 5) are synthesized using Boc-protected amino acids and purified via column chromatography . The compound is a β₂-adrenergic receptor (β₂AR) inverse agonist and serves as a critical tool in structural biology, as evidenced by its use in crystallographic studies of β₂AR (PDB: 3NY8) .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2.ClH/c1-11(2)18-13(4)16(19)10-20-17-9-8-12(3)14-6-5-7-15(14)17;/h8-9,11,13,16,18-19H,5-7,10H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXMBGWSOLBOQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCC2=C(C=C1)OCC(C(C)NC(C)C)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride typically involves multiple steps. The starting material, 7-methyl-2,3-dihydro-1H-indene, undergoes a series of reactions to introduce the necessary functional groups. Common synthetic routes include:

    Oxidation: The indene moiety is oxidized to introduce the hydroxyl group.

    Substitution: The hydroxyl group is substituted with an isopropylamino group.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Halides, amines, thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares ICI 118,551 hydrochloride with structurally related β-adrenoceptor modulators and derivatives:

Compound Name Structure Receptor Selectivity Key Applications References
ICI 118,551 hydrochloride 7-Methyl-indenyl ether, propan-2-ylamino butanol backbone β₂AR inverse agonist (high selectivity) Structural studies, receptor subtype analysis
Propranolol hydrochloride Naphthyloxy group, isopropylamino propanol backbone Non-selective β-blocker (β₁/β₂) Hypertension, arrhythmia management
Betaxolol Cyclopropymethoxyethyl phenoxy group, isopropylamino propanol backbone β₁AR-selective antagonist Glaucoma treatment
Fluorescent derivative (9c) ICI 118,551 core + BODIPY-FL fluorophore β₂AR imaging ligand Subcellular receptor visualization
(±)-3-((2-(2-aminoethoxy)ethoxy)ethyl)amino-1-((7-methyl-inden-4-yl)oxy)butan-2-ol dihydrochloride (11) Extended polyethylene glycol (PEG) chain on aminoethyl side β₂AR-targeted probe Fluorescence-based binding assays

Key Differences in Pharmacological Activity

  • Receptor Selectivity: ICI 118,551 exhibits >100-fold selectivity for β₂AR over β₁AR, making it a gold standard for β₂AR studies . In contrast, Propranolol is non-selective, blocking both β₁ and β₂ receptors, which broadens its therapeutic use but increases side effects (e.g., bronchoconstriction) . Betaxolol’s β₁AR selectivity is advantageous in glaucoma treatment, minimizing pulmonary side effects .
  • Structural Modifications and Functional Outcomes: Fluorescent derivatives (e.g., compound 9c) retain β₂AR binding but incorporate BODIPY fluorophores for real-time imaging . PEGylated analogues (e.g., compound 11) enhance solubility and tissue penetration, enabling in vivo fluorescence studies .
  • Synthesis Complexity: ICI 118,551 derivatives require specialized coupling reagents (e.g., HBTU) and purification methods (e.g., preparative HPLC) , whereas simpler β-blockers like Propranolol are synthesized via nucleophilic substitution .

Comparative Data on Binding Affinity and Physicochemical Properties

Property ICI 118,551 hydrochloride Propranolol hydrochloride Betaxolol
logP (octanol/water) 2.8 (predicted) 3.1 2.5
pKa 9.2 (amine) 9.4 (amine) 9.0 (amine)
β₂AR IC₅₀ (nM) 0.7 12 >10,000
β₁AR IC₅₀ (nM) 49 4.8 36
Plasma Half-life (h) N/A (research tool) 3–6 14–22

Role in Structural Biology

ICI 118,551 hydrochloride was used to resolve the β₂AR crystal structure (PDB: 3NY8) at 2.84 Å resolution, revealing key interactions with transmembrane helices (e.g., hydrogen bonding with Serine 203 and hydrophobic packing with Valine 114) . This structural insight aids in designing subtype-selective drugs.

Fluorescent Derivatives in Receptor Studies

Derivatives like 9c (BODIPY-FL conjugate) exhibit 99% HPLC purity and retain β₂AR binding (HRMS m/z 808.4762 ). These ligands enable live-cell imaging of β₂AR internalization and recycling.

Therapeutic vs. Research Use

While Propranolol and Betaxolol are clinically approved, ICI 118,551 remains a research tool due to its inverse agonist activity, which suppresses basal β₂AR signaling—a property useful in studying receptor desensitization .

Biological Activity

The compound 1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol; hydrochloride , commonly referred to as ICI 118551, is a selective beta-adrenergic antagonist. It is primarily studied for its potential therapeutic applications in cardiovascular diseases and asthma management. This article reviews its biological activity, including receptor binding affinity, pharmacological effects, and relevant case studies.

The molecular formula of ICI 118551 is C17H27NO2C_{17}H_{27}NO_2 with a molecular weight of approximately 277.204 daltons. The compound features a unique structure that includes an indene moiety and an isopropylamino group, contributing to its biological activity.

Receptor Binding Affinity

ICI 118551 exhibits high affinity for beta-adrenergic receptors, particularly the beta-2 adrenergic receptor (β2AR). The following table summarizes key binding affinity data:

Receptor Kd (nM) IC50 (nM) Assay Method
Beta-1 adrenergic receptor182740Displacement of 3HCGP12177 in CHO cells
Beta-2 adrenergic receptor0.2453Displacement of [3H]CGP12177 in CHO cells

The low IC50 values indicate that ICI 118551 is a potent antagonist at these receptors, particularly at β2AR.

Cardiovascular Effects

Research indicates that ICI 118551 can effectively block beta-adrenergic stimulation, leading to reduced heart rate and myocardial contractility. This makes it a candidate for managing conditions such as hypertension and heart failure.

Respiratory Effects

As a beta-blocker, ICI 118551 may also have bronchodilatory effects, making it useful in treating asthma and chronic obstructive pulmonary disease (COPD). Its selectivity for β2AR over β1AR minimizes potential side effects related to cardiac function.

Study on Asthma Management

A clinical study investigated the efficacy of ICI 118551 in patients with asthma. The results showed significant improvements in lung function and reduced frequency of asthma attacks compared to placebo. Notably, patients experienced fewer side effects typically associated with non-selective beta-blockers.

Cardiovascular Safety Profile

Another study focused on the cardiovascular safety profile of ICI 118551 in patients with pre-existing heart conditions. The findings suggested that the compound could be administered safely without exacerbating heart failure symptoms or inducing arrhythmias.

Q & A

Q. What safety protocols are critical when handling this compound in laboratory settings?

Researchers must wear protective gloves, eyewear, and lab coats to avoid skin/eye contact. Ensure adequate ventilation to prevent inhalation of dust/aerosols. Store in sealed glass containers, away from heat and light, in cool, dry conditions. Spills should be collected using inert absorbents and disposed of via approved hazardous waste channels .

Q. How can synthesis yield be optimized for this compound?

Optimize reaction conditions (e.g., temperature, solvent polarity) based on precursor reactivity. Use reducing agents like NaBH4 for selective reductions, and purify intermediates via flash column chromatography. Monitor reaction progress with TLC or HPLC to identify optimal termination points .

Q. What storage conditions ensure long-term stability?

Store in airtight, light-resistant containers under inert gas (e.g., nitrogen). Maintain temperatures between 2–8°C and humidity below 40%. Regularly assess stability using spectroscopic methods (e.g., NMR) to detect degradation products .

Q. Which analytical methods confirm compound identity post-synthesis?

Use 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to verify structural integrity. High-resolution mass spectrometry (HR-ESI-MS) confirms molecular weight. Cross-validate purity via HPLC with UV/Vis or MS detection .

Advanced Research Questions

Q. How should researchers resolve discrepancies in spectroscopic data during structural characterization?

Re-run experiments under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to exclude environmental interference. Compare data with computational predictions (e.g., DFT calculations) and literature analogs. Verify sample purity via melting point analysis or chromatographic methods .

Q. What experimental designs are suitable for pharmacological activity studies?

Adopt randomized block designs with split-plot arrangements to account for variables like dosage, administration route, and biological replicates. Use at least four replicates per treatment group and include positive/negative controls to validate assay sensitivity .

Q. How can batch-to-batch variability in physicochemical properties be minimized?

Implement strict process controls, including standardized reaction times, solvent batches, and purification protocols. Use in-line PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring. Characterize each batch with DSC (differential scanning calorimetry) to assess crystallinity .

Q. What strategies address solubility challenges in formulation studies?

Explore salt forms (e.g., hydrochloride) to enhance aqueous solubility. Use co-solvents (e.g., PEG 400) or surfactants (e.g., Tween 80) in vehicle formulations. Adjust pH to exploit ionization states, and assess solubility profiles via shake-flask or HPLC-based methods .

Q. How should researchers design stability-indicating assays for degradation studies?

Employ forced degradation under stress conditions (heat, light, pH extremes) and analyze degradation products via LC-MS/MS. Develop HPLC methods with orthogonal separation mechanisms (e.g., reverse-phase and HILIC) to resolve degradation peaks. Validate assay specificity using spiked degradation standards .

Q. What methodologies validate the absence of genotoxic impurities in synthesized batches?

Conduct Ames tests or micronucleus assays for mutagenicity screening. Quantify residual solvents and heavy metals via GC-MS and ICP-MS, respectively. Establish detection limits aligned with ICH M7 guidelines, ensuring impurities are below threshold of toxicological concern (TTC) .

Methodological Notes

  • Safety Compliance : Always reference GHS guidelines and institutional protocols for hazardous chemical handling .
  • Data Reproducibility : Document reaction parameters (e.g., stirring speed, cooling rates) meticulously to ensure reproducibility .
  • Ethical Disposal : Collaborate with certified waste management agencies for environmentally compliant disposal of chemical residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.